molecular formula C14H21N3O3S2 B2641794 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 1903165-59-2

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2641794
CAS No.: 1903165-59-2
M. Wt: 343.46
InChI Key: GJKBDFHZFCVFRU-UHFFFAOYSA-N
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Description

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic compound that features a combination of a piperazine ring, a thiazole ring, and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include thionyl chloride, piperazine, and methylthiazole derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and may require catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would be essential to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of sulfur or nitrogen atoms.

    Substitution: The piperazine and thiazole rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiopyran ring may yield sulfone derivatives, while substitution reactions on the piperazine ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its structural features can contribute to the design of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone shares structural similarities with other compounds containing piperazine, thiazole, and thiopyran rings.
  • Examples of similar compounds include piperazine derivatives used in pharmaceuticals, thiazole-containing antibiotics, and thiopyran-based materials.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct ring systems. This structural feature provides it with unique chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-11-13(21-10-15-11)14(18)17-6-4-16(5-7-17)12-2-8-22(19,20)9-3-12/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKBDFHZFCVFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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